奥沙西泮

描述

Oxozolpidem is not directly mentioned in the provided papers; however, the term seems to be a typographical error or an alternative name for Zolpidem, which is extensively discussed. Zolpidem is an imidazopyridine agent used for the short-term treatment of insomnia. It is known for its hypnotic efficacy, which is generally comparable to that of benzodiazepines and other nonbenzodiazepine hypnotic agents. Zolpidem acts at the benzodiazepine omega 1-receptor subtype in the brain and is well-tolerated with minimal adverse effects, such as nausea, dizziness, and drowsiness .

Synthesis Analysis

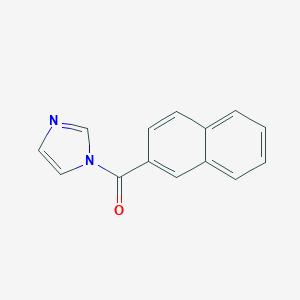

The synthesis of Zolpidem, which may be referred to as Oxozolpidem in some contexts, involves the creation of a substituted imidazo[1,2-a] pyridine structure. The synthesis of tritium-labeled Zolpidem with a specific activity of 60.5 Ci/mmol has been described, which is used to characterize the binding properties of Zolpidem in the rat brain . Additionally, the synthesis of [14C]Zolpidem has been achieved with a 64% overall radiochemical yield from potassium[14C]cyanide, which is utilized for pharmacokinetic and drug metabolism studies .

Molecular Structure Analysis

Zolpidem's molecular structure is unique, as it is unrelated to that of benzodiazepines. It is a novel hypnotic drug with a high affinity for binding to central benzodiazepine receptors, particularly the BZD1 receptor subtype. This binding is selective and exhibits regional distribution within the brain .

Chemical Reactions Analysis

The chemical reactions involving Zolpidem include its interaction with GABA(A) receptors in the brain. Zolpidem is a selective agonist for the GABA(A) receptor α1 subunit, which induces functional activation of oxytocinergic neurons in certain hypothalamic nuclei. This interaction does not significantly stimulate oxytocinergic cells in the supraoptic nucleus but does so in the paraventricular and accessory nuclei .

Physical and Chemical Properties Analysis

Zolpidem's physical and chemical properties contribute to its pharmacological profile. It has a rapid onset of action and a short elimination half-life, which helps reduce the latency to sleep and prolongs the duration of sleep without major effects on sleep stages when given in dosages of 5 to 20 mg nightly. Zolpidem does not exhibit myorelaxant or anticonvulsant effects, and its effects on anxiety are minor. The pharmacokinetics of Zolpidem may be altered in the elderly and in patients with renal dysfunction, leading to an increase in dose-proportionate adverse effects .

科学研究应用

1. 舌下给药疗效

Staner 等人(2009 年)的一项研究表明,舌下奥沙西泮(OX22)比口服奥沙西泮更有效地启动睡眠的早期发作,尤其是在午睡后失眠模型中。

2. 应激降解研究

Malesević 等人(2014 年)的研究重点是在各种条件下对酒石酸奥沙西泮进行应激降解研究,从而识别出包括奥沙西泮在内的关键降解物。

3. 对催产素能神经元的影响

Kiss 等人(2006 年)进行的一项研究检查了奥沙西泮对大鼠下丘脑室旁核和副核中催产素能神经元的影响。

4. 与其他镇静剂和催眠药的比较

Mattila 等人(1998 年)的研究比较了奥沙西泮与其他镇静剂和催眠药对人类表现和记忆的心理运动和认知影响。

5. 阻塞性睡眠呼吸暂停的联合治疗

Messineo 等人(2021 年)的一项研究探讨了将奥沙西泮添加到 atomoxetine-oxybutynin 联合治疗中的作用,提高了阻塞性睡眠呼吸暂停的睡眠效率。

6. 体内的作用机制

Crestani 等人(2000 年)的研究调查了奥沙西泮在体内的作用机制,重点关注其与 GABAA 受体亚型的相互作用。

7. 精神疾病中的抗氧化作用

Bortoli 等人(2019 年)的研究强调了奥沙西泮在精神疾病中的抗氧化潜力,包括其神经保护能力。

8. 药效学和药代动力学特性

Langtry 和 Benfield(1990 年)的综述涵盖了奥沙西泮的药效学和药代动力学特性,包括其对 GABA 受体的选择性作用。

9. 受体拮抗剂的光学探测

Li 等人(2018 年)的一项研究使用小鼠的光学方法研究了包括奥沙西泮在内的下丘脑素受体拮抗剂在睡眠调节和记忆功能中的作用。

10. 在失眠管理中的应用

Harrison 和 Keating(2005 年)的一篇综述讨论了奥沙西泮在失眠短期治疗中的疗效,强调了其引起临床残留效应的可能性低。

11. 相对于苯二氮卓类的行为药理学

Rush(1998 年)的研究回顾了奥沙西泮的行为药理学,将其作用与苯二氮卓类进行了比较。

12. 电化学研究和平板剂形式的测定

Radi 等人(2004 年)的一项研究重点关注奥沙西泮的氧化行为及其在片剂剂型中的测定,使用差分脉冲伏安法。

13. 从半昏迷状态中异常觉醒

Clauss 等人(2000 年)的病例报告描述了奥沙西泮给药后半昏迷患者异常觉醒的情况。

14. 对呼吸和氧饱和度的影响

Rhodes 等人(1990 年)的一项研究比较了奥沙西泮和安慰剂对老年人呼吸和氧饱和度的影响。

15. 转化为抗结核剂

Moraski 等人(2014 年)的研究讨论了奥沙西泮转化为有效的抗结核剂。

16. 神经系统疾病中的系统综述

Bomalaski 等人(2017 年)的系统综述综合了使用奥沙西泮治疗各种神经系统疾病的研究。

17. 焦虑和社交恐惧中的催产素

Neumann 和 Slattery(2016 年)采用转化方法探索了催产素的抗焦虑作用,这与奥沙西泮对催产素能神经元的影响有关。

18. 安全性和耐受性更新

Darcourt 等人(1999 年)的研究提供了奥沙西泮安全性和耐受性的更新,强调了其独特的药理学特征。

19. 狒狒脑灌注测量

Clauss 等人(2001 年)的研究使用 SPECT 检查了奥沙西泮对狒狒脑灌注的影响。

20. 缺氧性脑损伤相关状态的逆转

Shames 和 Ring(2008 年)的病例报告记录了奥沙西泮给药后缺氧性脑损伤相关最少意识状态的逆转。

属性

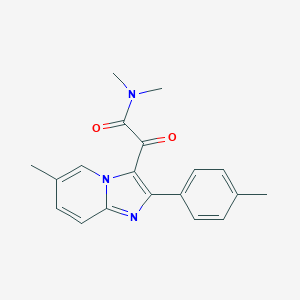

IUPAC Name |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEFEBYRIBQJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193069 | |

| Record name | Oxozolpidem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxozolpidem | |

CAS RN |

400038-68-8 | |

| Record name | Oxozolpidem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400038688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxozolpidem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOZOLPIDEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ19696I5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

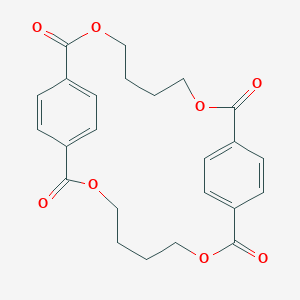

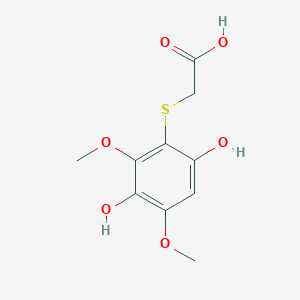

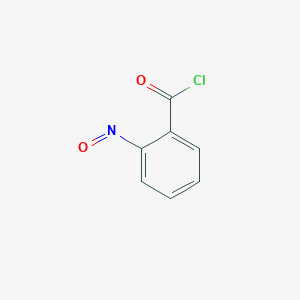

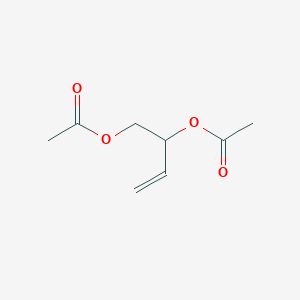

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)

![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)

![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)